molecular formula C18H20N4O B8202041 (R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8202041
M. Wt: 308.4 g/mol
InChI Key: BVNKNULPURLBBF-CQSZACIVSA-N
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Description

®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrrolopyrimidine core, and a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Attachment of the p-Tolyloxy Group: The p-tolyloxy group is introduced via an etherification reaction, where a p-tolyl alcohol reacts with a suitable leaving group on the pyrrolidine ring.

    Construction of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is formed through a series of condensation reactions involving a pyrrole derivative and a pyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyrrolopyrimidine core, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has potential applications as a therapeutic agent. It can be modified to enhance its pharmacokinetic properties and target specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar reactivity.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as uracil and thymine, have comparable structural features.

    p-Tolyloxy Derivatives: Compounds containing the p-tolyloxy group, such as p-tolyloxyacetic acid, exhibit similar chemical behavior.

Uniqueness

®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of a pyrrolidine ring, a pyrrolopyrimidine core, and a p-tolyloxy group. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(2R)-2-[(4-methylphenoxy)methyl]pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-4-6-15(7-5-13)23-11-14-3-2-10-22(14)18-16-8-9-19-17(16)20-12-21-18/h4-9,12,14H,2-3,10-11H2,1H3,(H,19,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNKNULPURLBBF-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCN2C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@H]2CCCN2C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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